Brassinin
Overview
Description
Brassinin is a phytochemical derived from Chinese cabbage, a cruciferous vegetable . It has shown anticancer effects on prostate and colon cancer cells, among others . The empirical formula of Brassinin is C11H12N2S2 and it has a molecular weight of 236.36 .
Synthesis Analysis
Brassinin has been found to inhibit melanogenesis at least partially by binding to and inactivating tyrosinase .Molecular Structure Analysis
Brassinin is an indole phytoalexin from cruciferous vegetables . It has been shown to regulate monocyte-to-macrophage differentiation and inflammatory responses . It also has effects on hepatocellular carcinoma (HCC) cells .Chemical Reactions Analysis
Brassinin has been found to suppress lipopolysaccharide-induced production of nitric oxide synthase, cyclooxygenase-2, prostaglandin E2, and reactive oxygen species in RAW264.7 cells . In THP-1 cells, Brassinin inhibited phorbol myristate acetate-induced monocyte-to-macrophage differentiation .Physical And Chemical Properties Analysis
Brassinin has antioxidant and anti-tyrosinase activities .Scientific Research Applications
1. Application in Colon Cancer Research
- Summary of the Application: Brassinin, derived from Chinese cabbage, has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
- Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
- Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .
2. Application in Prostate Cancer Research
- Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
- Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
- Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .
3. Application in Inhibition of CNOT2 and Activation of p53
- Summary of the Application: Brassinin derived from Chinese cabbage has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
- Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
- Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .
4. Application in Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis
- Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
- Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
- Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .
3. Application in Inhibition of CNOT2 and Activation of p53
- Summary of the Application: Brassinin derived from Chinese cabbage has been reported to act as an anti-cancer agent on prostate, liver, and colon cancer cells . It induces apoptosis and inhibits the survival of colon cancer cells by activating p53 .
- Methods of Application or Experimental Procedures: The study involved inducing p53 and p21 in a dose- and time-dependent manner in wild type of p53 colon cancer cells . The stained cells were analyzed with FACSCalibur using Cellquest software .
- Results or Outcomes: Brassinin induced p53 and cleaved-PARP in p53 wild-type HCT116 cells, demonstrating the combination effect of Brassinin and doxorubicin . The results show the possibility that Brassinin can be administered in combination with existing treatments as a new drug for colon cancer cells .
4. Application in Reactive Oxygen Species Production and the Inhibition of the c-Myc, SIRT1, and β-Catenin Signaling Axis
- Summary of the Application: Brassinin is known to have antiangiogenic, anti-inflammatory, and antitumor effects in colon, prostate, breast, lung, and liver cancers . In this study, the apoptotic mechanism of Brassinin was explored in prostate cancer .
- Methods of Application or Experimental Procedures: The study involved measuring the cytotoxicity and reducing the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells .
- Results or Outcomes: Brassinin significantly increased the cytotoxicity and reduced the expressions of pro-Poly ADP-ribose polymerase (PARP), pro-caspase 3, and B-cell lymphoma 2 (Bcl-2) in PC-3 cells . It also suppressed the expressions of pyruvate kinase-M2 (PKM2), glucose transporter 1 (GLUT1), hexokinase 2 (HK2), and lactate dehydrogenase (LDH) as glycolytic proteins in the PC-3 cells .
Safety And Hazards
When handling Brassinin, it is advised to avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
methyl N-(1H-indol-3-ylmethyl)carbamodithioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQWFZDEDFELK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NCC1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909714 | |
Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Brassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Brassinin | |
CAS RN |
105748-59-2 | |
Record name | Brassinin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105748-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Brassinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105748592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen [(1H-indol-3-yl)methyl]carbonodithioimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRASSININ | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2IBO1B8VH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Brassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 133 °C | |
Record name | Brassinin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033350 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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